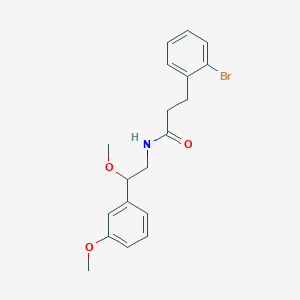

N-cyclohexyl-3-nitropyridin-2-amine

説明

“N-cyclohexyl-3-nitropyridin-2-amine” is a chemical compound that is used in scientific research and development . It is also known as "2-Cyclohexylamino-5-methyl-3-nitropyridine" .

Synthesis Analysis

The synthesis of nitropyridines, which are similar to “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .科学的研究の応用

NMR Studies and Structural Analysis

N-cyclohexyl-3-nitropyridin-2-amine has been studied for its structural properties using NMR spectroscopy. Nudelman and Cerdeira (1986) investigated the 1H and 13C NMR spectra of substituted nitropyridines and found that steric inhibition of resonance is observable with 2-N-cyclohexylamine-substituted nitropyridines. This study highlights the importance of NMR in understanding the conformation and electronic structure of nitropyridine derivatives (Nudelman & Cerdeira, 1986).

Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives

Ghorbani-Vaghei and Amiri (2014) explored the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts. This research demonstrates the potential of this compound as an intermediate in the synthesis of various organic compounds (Ghorbani-Vaghei & Amiri, 2014).

Applications in 1,3-Dipolar Cycloaddition Reactions

Holt and Fiksdahl (2007) studied the reactivity of nitropyridyl isocyanates, including 5-nitropyridin-2-yl isocyanate, in 1,3-dipolar cycloaddition reactions. This research is significant for understanding the chemical behavior of nitropyridine derivatives in complex organic reactions, which is useful for the synthesis of a wide range of organic compounds (Holt & Fiksdahl, 2007).

Formation of Aminals via Pummerer Rearrangement

Research by Rakhit, Georges, and Bagli (1979) revealed that the reaction of 2-amino-3-nitropyridine, closely related to this compound, with acid chlorides can unexpectedly yield aminals via Pummerer rearrangement. This finding provides insights into the complex reactions involving nitropyridine derivatives and their potential applications in organic synthesis (Rakhit et al., 1979).

Safety and Hazards

特性

IUPAC Name |

N-cyclohexyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUAMPCRIUHXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)

![2-[4,7,8-Trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2395140.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)

![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2395146.png)

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2395147.png)